Grepafloxacin, specifically the (R)-enantiomer, is a fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. It is characterized by its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Grepafloxacin was marketed under the trade name Raxar by Glaxo Wellcome but was withdrawn from the market in 1999 due to safety concerns, particularly its association with serious cardiac arrhythmias .
Grepafloxacin is synthesized from quinolone derivatives, specifically designed to enhance antibacterial properties while minimizing side effects. The compound is a racemic mixture, consisting of both (R)- and (S)-enantiomers, with the (R)-form being the active component responsible for its pharmacological effects .
Grepafloxacin belongs to the class of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA topoisomerases. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. It is classified under the Anatomical Therapeutic Chemical (ATC) code J01MA .
The synthesis of grepafloxacin involves several key steps, primarily focusing on modifying existing quinolone structures to introduce specific substituents at the 5 and 7 positions.
This multi-step synthetic route allows for precise control over stereochemistry and functional group placement.
Grepafloxacin has a molecular formula of and a molar mass of approximately .
The structural features include:
Grepafloxacin primarily acts through its interactions with bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.
Grepafloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerases:
Grepafloxacin exhibits several notable physical and chemical properties:
Despite its withdrawal from clinical use due to safety concerns, grepafloxacin has been studied for various scientific applications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7